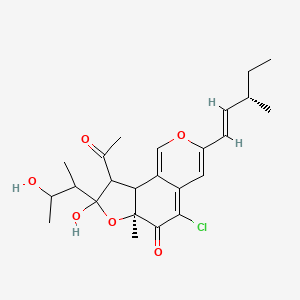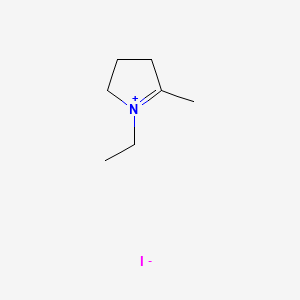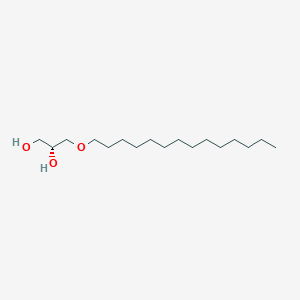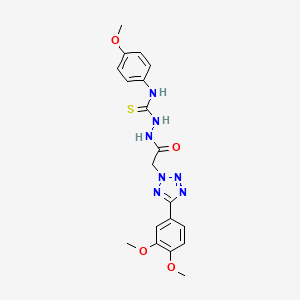
Calcium 3-methyl-2-oxobutyrate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 3-methyl-2-oxobutyrate dihydrate is an organic compound with the molecular formula C10H18CaO8. It is a calcium salt of 3-methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium 3-methyl-2-oxobutyrate dihydrate can be synthesized through the reaction of isobutyraldehyde with diethyl oxalate under the catalysis of sodium methoxide. This reaction is followed by hydrolysis in a sodium hydroxide solution and then reaction with calcium chloride . The optimized reaction conditions are as follows:
- Molar ratio of sodium methoxide to isobutyraldehyde to sodium hydroxide to diethyl oxalate: 1.4:1.4:1.2:1
- The yield of the target product is approximately 70%, with a purity of over 99% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 3-methyl-2-oxobutyrate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Calcium 3-methyl-2-oxobutyrate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in metabolic disorders.
Industry: It is used in the production of pharmaceuticals, food additives, and other industrial products
Wirkmechanismus
The mechanism of action of calcium 3-methyl-2-oxobutyrate dihydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in metabolic pathways, influencing various biochemical processes. The compound’s effects are mediated through its conversion to other metabolites, which then participate in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium alpha-ketovaline
- Calcium 2-keto-3-methyl-butyrate
- Calcium 3-methyl-2-oxo-butanoate
Uniqueness
Calcium 3-methyl-2-oxobutyrate dihydrate is unique due to its specific molecular structure and properties. It has distinct reactivity and applications compared to other similar compounds, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
353241-22-2 |
|---|---|
Molekularformel |
C10H18CaO8 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
calcium;3-methyl-2-oxobutanoate;dihydrate |
InChI |
InChI=1S/2C5H8O3.Ca.2H2O/c2*1-3(2)4(6)5(7)8;;;/h2*3H,1-2H3,(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
LTLGJFDNIYJNON-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)



